

enalapril senolytic activity comparison dasatinib quercetin

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Compound Focus: Enalapril

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Mechanism and Activity Comparison

Feature	Enalapril	Dasatinib + Quercetin (D+Q)
Primary Class	Senomorphic [1] [2]	Senolytic [3] [4]
Primary Mechanism	Activates BMP-SMAD pathway; increases pSmad1/5/9 phosphorylation, boosting antioxidative gene expression [1] [2]	Transiently disables SCAPs ; dasatinib (tyrosine kinase inhibitor) and quercetin (Bcl-2, PI3K inhibitor) have complementary cell-type specificity [3] [4]
Effect on Senescent Cells	Suppresses SASP, reduces senescence markers, rejuvenates phenotype without eradication [1] [2]	Directly induces apoptosis in senescent cells [3] [4]
Key Experimental Models	Human embryonic lung fibroblasts (IMR90), aged mice [1] [2]	Human vascular smooth muscle cells (VSMCs), preadipocytes, fibroblasts; SAMP10 mice (accelerated aging model) [3] [4]
Effects on Senescence Markers	↓ SA-β-gal, ↓ p16, ↓ p21, ↓ SASP (IL-1β, IL-6); ↑ Ki67 [1] [2]	↓ SA-β-gal-positive cells, ↓ p16Ink4a expression (in hippocampus) [3] [4]

Feature	Enalapril	Dasatinib + Quercetin (D+Q)
In Vivo Physiological Benefits	Enhanced memory, improved renal function, reduced hepatic lipid accumulation in aged mice [1] [2]	Improved frailty index, grip strength, working memory (Y-maze), exploratory behavior in aged SAMP10 mice [4]

Detailed Experimental Protocols

To help you evaluate and replicate these findings, here is a summary of the key methodologies from the cited studies.

Enalapril Studies

- **Cellular Senescence Model:** Replicative senescence was established in primary human embryonic lung fibroblasts (IMR90) through long-term culture. Senescence was confirmed by increased SA- β -gal activity, elevated p16/p21, reduced Ki67, and increased SASP factors (IL-1 β , IL-6, CXCL10) [1] [2].
- **Drug Treatment:** IMR90 cells were treated with **enalapril** across a range of concentrations (with 10 μ M identified as optimal) for 48-72 hours. The drug was dissolved in DMSO and diluted in culture medium [5] [2].
- **Pathway Inhibition/Activation:** To confirm mechanism, researchers used:
 - **BMP4** (50 ng/mL): To increase pSmad1/5/9 levels.
 - **LDN193189** (BMP receptor inhibitor, 0.5-1 μ M): To reduce pSmad1/5/9 signaling [2].
- **Key Assays:** SA- β -gal staining, Western blot (p16, p21, Ki67, pSmad1/5/9), RNA-seq/RT-qPCR (SASP genes), CUT&Tag (pSmad1/5/9 genomic binding), cell growth curve analysis [1] [2].
- **In Vivo Administration:** Aged mice were treated with **enalapril**, and outcomes were assessed through behavioral tests for memory and anxiety, histological analysis, and measurements of organ function [1].

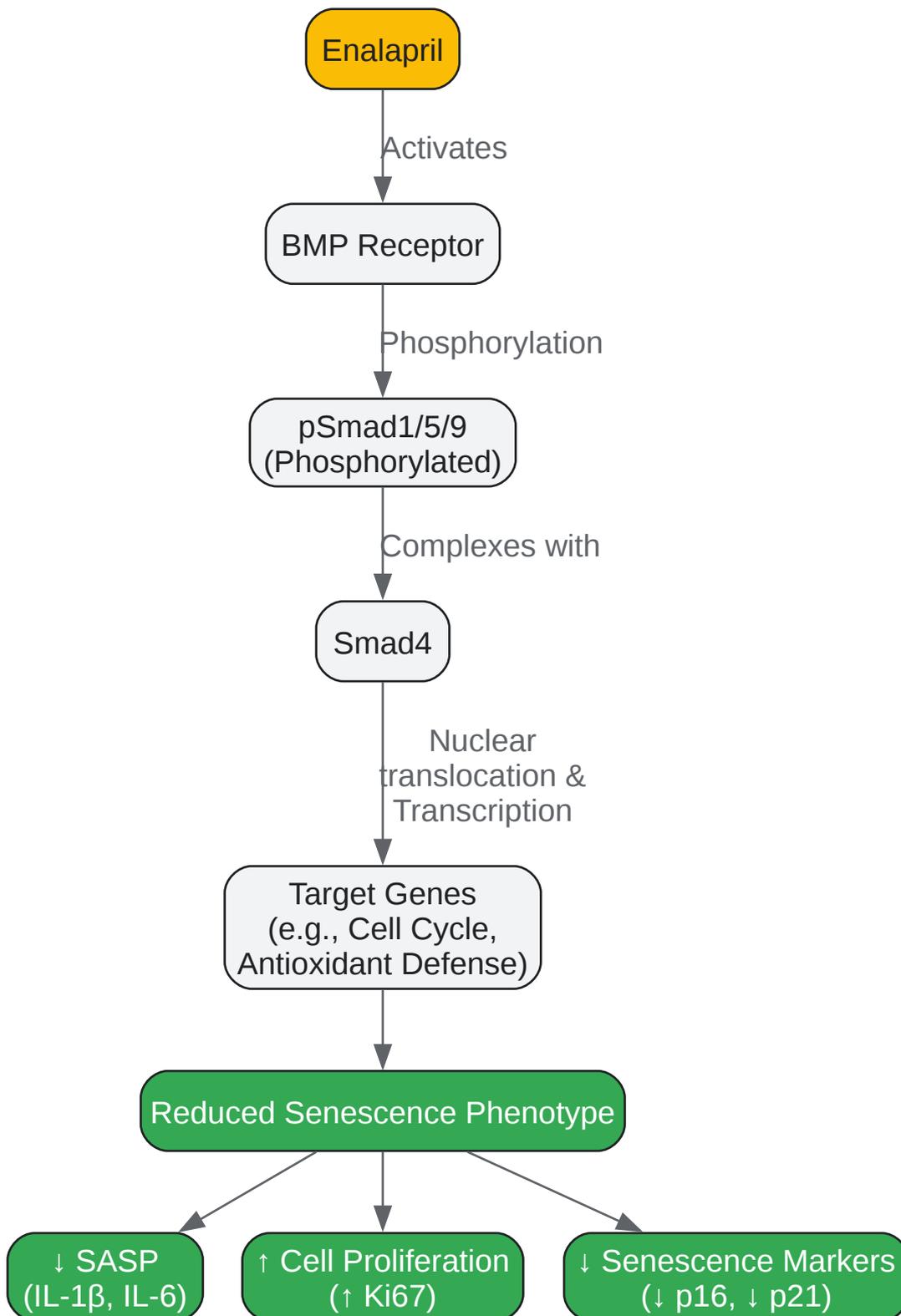
Dasatinib + Quercetin (D+Q) Studies

- **Cellular Senescence Models:**
 - **Replicative Senescence:** Human vascular smooth muscle cells (VSMCs), fibroblasts, and preadipocytes were cultured until senescence ($\geq 70\%$ SA- β -gal positive, $\leq 30\%$ BrdU positive) [3].

- **Stress-Induced Senescence:** Differentiated muscle (C2C12) and neuronal (PC12) cells were treated with hydrogen peroxide (H₂O₂) to induce oxidative stress-associated senescence [4].
- **Drug Treatment:**
 - **Concentration:** A common mixture of 100 nM dasatinib and 5 μM quercetin was used [3] [4].
 - **Treatment Schedules:** Cells were exposed to a single 48-hour treatment (1T) or three sequential 48-hour treatments spaced over multiple passages (3T), with analysis post-treatment and after a 24-hour recovery period [3].
- **Key Assays:** SA-β-gal staining, immunostaining/analysis of chromatin structure and nuclear morphology (CellProfiler), BrdU incorporation assay (proliferation), Western blot/immunostaining for p16Ink4a [3] [4].
- **In Vivo Administration:** SAMP10 mice were treated with D+Q, and effects were measured using a clinical frailty index, grip strength, Y-maze (working memory), and open field tests (exploratory behavior) [4].

Signaling Pathway Diagrams

The diagrams below illustrate the distinct mechanisms of action for **enalapril** and D+Q, as revealed by the experimental data.



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Enalapril Activates BMP-SMAD Signaling D+Q Inhibits SCAPs to Trigger Apoptosis

Key Insights for Researchers

The experimental data reveals several critical considerations for the development of senescence-targeting therapies:

- **Fundamental Difference:** **Enalapril** and D+Q work through fundamentally different mechanisms—senomorphic versus senolytic. This suggests they are not direct substitutes but could potentially be complementary [1] [3] [2].
- **Cell-Type Specificity:** The D+Q combination is noted for its broader impact across different cell types, as dasatinib and quercetin target different senescent cells. **Enalapril's** efficacy across a wide range of tissues is still under investigation [3].
- **Temporal and Reversibility Aspects:** The effects of D+Q on young cells (inducing transient senescence-like changes) were reversible after 24 hours of recovery, a crucial finding for assessing treatment safety and scheduling [3].

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To cite this document: Smolecule. [enalapril senolytic activity comparison dasatinib quercetin].

Smolecule, [2026]. [Online PDF]. Available at:

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